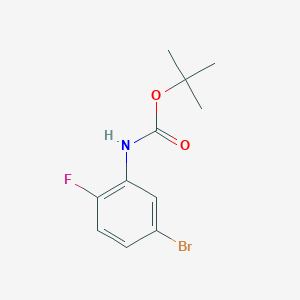![molecular formula C20H32N4O2 B2941913 4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]-N-cyclopentylpiperidine-1-carboxamide CAS No. 2320215-82-3](/img/structure/B2941913.png)
4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]-N-cyclopentylpiperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]-N-cyclopentylpiperidine-1-carboxamide is a chemical compound that has gained attention for its potential use in scientific research. This compound, also known as JNJ-1930942, has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields. In
Mechanism of Action
4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]-N-cyclopentylpiperidine-1-carboxamide is a selective antagonist of the nociceptin/orphanin FQ peptide receptor (NOP receptor). The NOP receptor is a G protein-coupled receptor that is involved in the regulation of pain, anxiety, and mood. 4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]-N-cyclopentylpiperidine-1-carboxamide binds to the NOP receptor and blocks the binding of the endogenous ligand nociceptin/orphanin FQ peptide. This results in a reduction in pain, anxiety, and depression.
Biochemical and Physiological Effects:
4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]-N-cyclopentylpiperidine-1-carboxamide has been shown to have several biochemical and physiological effects. In preclinical models, 4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]-N-cyclopentylpiperidine-1-carboxamide has been shown to reduce pain and anxiety. It has also been shown to have antidepressant-like effects. 4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]-N-cyclopentylpiperidine-1-carboxamide has been shown to be well-tolerated in preclinical studies, with no significant adverse effects observed.
Advantages and Limitations for Lab Experiments
4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]-N-cyclopentylpiperidine-1-carboxamide has several advantages for lab experiments. It is a selective antagonist of the NOP receptor, which makes it a useful tool for studying the role of the NOP receptor in pain, anxiety, and mood regulation. 4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]-N-cyclopentylpiperidine-1-carboxamide has also been shown to be well-tolerated in preclinical studies, which makes it a safe compound to use in lab experiments. However, one limitation of 4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]-N-cyclopentylpiperidine-1-carboxamide is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]-N-cyclopentylpiperidine-1-carboxamide. One area of research is in the development of new compounds that are more soluble in water, which would make them easier to use in lab experiments. Another area of research is in the development of new compounds that are more selective for the NOP receptor, which would make them more effective in reducing pain, anxiety, and depression. Finally, 4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]-N-cyclopentylpiperidine-1-carboxamide could be studied in clinical trials to determine its potential use in the treatment of pain, anxiety, and depression in humans.
Synthesis Methods
The synthesis method of 4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]-N-cyclopentylpiperidine-1-carboxamide involves several steps. The first step involves the reaction of 6-tert-butyl-3-iodopyridazine with potassium tert-butoxide to form 6-tert-butylpyridazin-3-ol. The second step involves the reaction of 6-tert-butylpyridazin-3-ol with 4-bromomethylpiperidine hydrochloride to form 4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidine. The third step involves the reaction of 4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidine with cyclopentyl isocyanate to form the final product, 4-[(6-tert-butylpyridazin-3-yl)oxymethyl]-N-cyclopentylpiperidine-1-carboxamide.
Scientific Research Applications
4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]-N-cyclopentylpiperidine-1-carboxamide has been studied for its potential applications in various fields of scientific research. One of the main areas of research is in the field of pain management. 4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]-N-cyclopentylpiperidine-1-carboxamide has been shown to have analgesic effects in preclinical models of pain. It has also been studied for its potential use in the treatment of neuropathic pain, a condition that affects millions of people worldwide. 4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]-N-cyclopentylpiperidine-1-carboxamide has also been studied for its potential use in the treatment of anxiety and depression.
properties
IUPAC Name |
4-[(6-tert-butylpyridazin-3-yl)oxymethyl]-N-cyclopentylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O2/c1-20(2,3)17-8-9-18(23-22-17)26-14-15-10-12-24(13-11-15)19(25)21-16-6-4-5-7-16/h8-9,15-16H,4-7,10-14H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIWCIBXKSBGLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)OCC2CCN(CC2)C(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}-N-cyclopentylpiperidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(E)-2-cyano-3-oxo-3-(prop-2-enylamino)prop-1-enyl]benzoic acid](/img/structure/B2941830.png)
![8-butyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2941832.png)
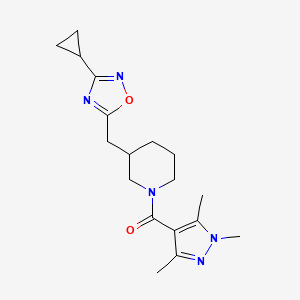
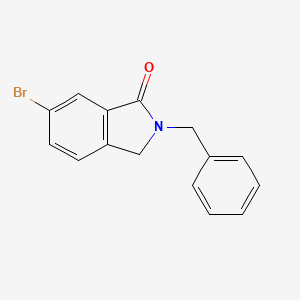




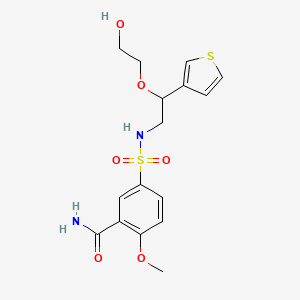
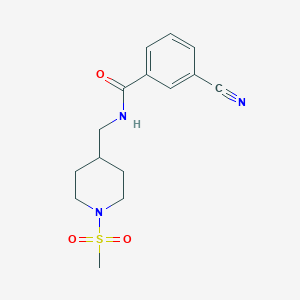
![N-(3-acetamidophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2941848.png)

